molecular formula C21H36O2S B8463172 5-(Hexadecyloxy)thiophene-2-carbaldehyde CAS No. 62071-19-6

5-(Hexadecyloxy)thiophene-2-carbaldehyde

Cat. No.: B8463172
CAS No.: 62071-19-6
M. Wt: 352.6 g/mol
InChI Key: CAOBAOHPNIEJLI-UHFFFAOYSA-N
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Description

5-(Hexadecyloxy)thiophene-2-carbaldehyde is a thiophene-based compound featuring a long alkoxy chain (C16H33O) at the 5-position and an aldehyde group at the 2-position of the thiophene ring. This structure combines electron-donating alkoxy substituents with the aromatic thiophene core, making it relevant in materials science, particularly for organic electronics and self-assembled monolayers. The hexadecyloxy chain enhances solubility in non-polar solvents and influences aggregation behavior, which is critical for thin-film applications .

Properties

CAS No.

62071-19-6

Molecular Formula

C21H36O2S

Molecular Weight

352.6 g/mol

IUPAC Name

5-hexadecoxythiophene-2-carbaldehyde

InChI

InChI=1S/C21H36O2S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18-23-21-17-16-20(19-22)24-21/h16-17,19H,2-15,18H2,1H3

InChI Key

CAOBAOHPNIEJLI-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCOC1=CC=C(S1)C=O

Origin of Product

United States

Comparison with Similar Compounds

Substituent Effects on Electronic and Physical Properties

Compound Name Substituent Molecular Formula Key Properties Applications/Notes
5-(Hexadecyloxy)thiophene-2-carbaldehyde C16H33O (alkoxy) C21H32O2S High lipophilicity, electron-donating, low melting point due to flexible chain Organic semiconductors, thin films
5-Hexylthiophene-2-carbaldehyde C6H13 (alkyl) C11H16OS Shorter alkyl chain; moderate solubility, solid at room temperature Intermediate in synthesis
5-(Methylthio)thiophene-2-carbaldehyde SCH3 (thioether) C6H6OS2 Electron-rich sulfur atom; higher polarity than alkoxy analogs Potential in charge-transfer complexes
5-(2-Hydroxyethyl)thiophene-2-carbaldehyde HOCH2CH2 (hydroxyalkyl) C7H8O2S Hydroxyl group enables hydrogen bonding; increased hydrophilicity Biomedical or sensor applications
5-(Diphenylamino)thiophene-2-carbaldehyde N(C6H5)2 (amino) C17H13NOS Strong electron-donating group; UV/Vis λmax ~655–675 nm Long-wavelength absorbers, optoelectronics
5-[4-(Carbazol-9-yl)phenyl]thiophene-2-carbaldehyde Carbazole-phenyl (bulky aryl) C25H17NOS Extended conjugation; electrochemical polymerization capability Organic light-emitting diodes (OLEDs)

Key Research Findings

  • Optical Properties: Diphenylamino and carbazole substituents redshift absorption spectra (λmax > 650 nm) due to extended π-conjugation and strong electron donation . Alkoxy and alkyl chains minimally affect absorption maxima but improve processability via enhanced solubility .
  • Electrochemical Behavior :
    • Carbazole-containing derivatives exhibit reversible oxidation peaks, enabling electrochemical polymerization for conductive polymers .
    • Alkoxy chains reduce crystallinity, favoring amorphous film formation in organic field-effect transistors (OFETs) .
  • Thermal Stability :
    • Bulky aryl groups (e.g., carbazole) increase melting points (140–145°C), while long alkyl chains (e.g., hexadecyloxy) lower them due to chain flexibility .

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